4-(4-Hydroxyphenyl)picolinic acid
Description
4-(4-Hydroxyphenyl)picolinic acid is a picolinic acid derivative characterized by a pyridine ring substituted at the 4-position with a 4-hydroxyphenyl group. Picolinic acid (2-pyridinecarboxylic acid) serves as a versatile scaffold in medicinal and coordination chemistry due to its carboxylic acid and nitrogen donor sites.
Properties
IUPAC Name |
4-(4-hydroxyphenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-10-3-1-8(2-4-10)9-5-6-13-11(7-9)12(15)16/h1-7,14H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMEKTLBSKFMOKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC=C2)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxyphenyl)picolinic acid can be achieved through various methods. One common approach involves the condensation reaction of ethyl 2-oxopropanoate, ammonium acetate, malononitrile, and 4-hydroxybenzaldehyde in the presence of a catalyst such as UiO-66 (Zr)-N(CH2PO3H2)2 . This reaction typically occurs at ambient temperature and results in the formation of the desired picolinic acid derivative.
Industrial Production Methods
Industrial production of 4-(4-Hydroxyphenyl)picolinic acid may involve similar synthetic routes but on a larger scale. The use of heterogeneous catalysts, such as metal-organic frameworks (MOFs), can enhance the efficiency and yield of the reaction. These catalysts offer advantages such as recyclability and reusability, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-(4-Hydroxyphenyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The hydroxy group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the hydroxy group under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
4-(4-Hydroxyphenyl)picolinic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-Hydroxyphenyl)picolinic acid involves its ability to bind to metal ions, forming stable complexes. This binding can alter the structure and function of metal-dependent proteins and enzymes. For example, it can bind to zinc finger proteins, disrupting their zinc-binding sites and inhibiting their function . This mechanism is particularly relevant in the context of antiviral and anticancer research, where the compound’s ability to interfere with metal-dependent processes can be exploited .
Comparison with Similar Compounds
Table 1: Structural Analogues of 4-(4-Hydroxyphenyl)picolinic Acid
- Electronic Effects: The hydroxy group in 4-(4-Hydroxyphenyl)picolinic acid increases acidity (pKa ~4–5 for phenolic OH), while methoxy (electron-donating) and trifluoromethoxy (electron-withdrawing) groups alter electron density on the phenyl ring, affecting reactivity and binding .
Derivatives with Additional Functional Groups
Functionalization of the picolinic acid core enhances metal-binding or enzyme-inhibitory properties:
Table 2: Derivatives with Functional Modifications
- Phosphonomethyl Group: The addition of a phosphonomethyl group at the 6-position (compound 18e) improves metal-binding capacity, critical for inhibiting metalloenzymes like β-lactamases .
- Formyl Group : The formyl substituent in 4-(2-Formylphenyl)picolinic acid facilitates further synthetic modifications, expanding utility in organic synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
